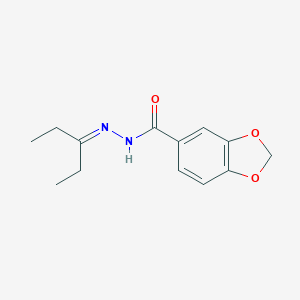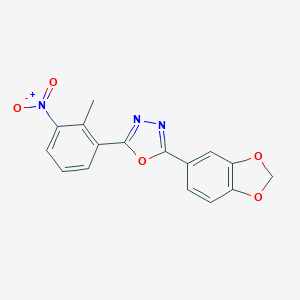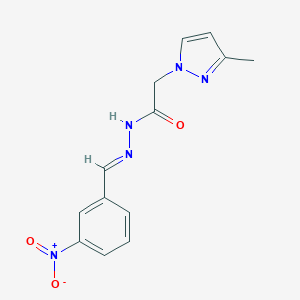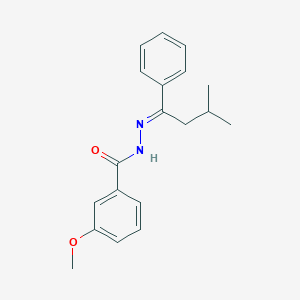![molecular formula C18H24Br2N2O2 B449891 2,2-DIBROMO-N'~1~-[(E)-1-(4-BUTOXYPHENYL)PROPYLIDENE]-1-METHYL-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B449891.png)
2,2-DIBROMO-N'~1~-[(E)-1-(4-BUTOXYPHENYL)PROPYLIDENE]-1-METHYL-1-CYCLOPROPANECARBOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide is a complex organic compound with a unique structure that includes a cyclopropane ring, a butoxyphenyl group, and dibromo substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a butoxybenzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Addition of Dibromo Substituents: The dibromo substituents are typically added through a bromination reaction, using bromine or a bromine-containing reagent.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed by reacting a hydrazine derivative with a suitable carboxylic acid or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism by which 2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
2,2-Dibromo-1-(4-bromophenyl)ethan-1-one: This compound has a similar dibromo structure but lacks the cyclopropane ring and butoxyphenyl group.
Ethane, 1,2-dibromo-: A simpler dibromo compound without the additional functional groups.
Uniqueness
2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring, butoxyphenyl group, and dibromo substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C18H24Br2N2O2 |
|---|---|
分子量 |
460.2g/mol |
IUPAC名 |
2,2-dibromo-N-[(E)-1-(4-butoxyphenyl)propylideneamino]-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H24Br2N2O2/c1-4-6-11-24-14-9-7-13(8-10-14)15(5-2)21-22-16(23)17(3)12-18(17,19)20/h7-10H,4-6,11-12H2,1-3H3,(H,22,23)/b21-15+ |
InChIキー |
ZDNGYEJDQVMURK-RCCKNPSSSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C(=N/NC(=O)C2(CC2(Br)Br)C)/CC |
SMILES |
CCCCOC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Br)Br)C)CC |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Br)Br)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B449813.png)

![N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B449816.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]benzohydrazide](/img/structure/B449817.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylideneoctanohydrazide](/img/structure/B449818.png)


![4-(2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449821.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-2-(1-naphthyl)acetohydrazide](/img/structure/B449824.png)
![N'-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-3-[(2,5-dichlorophenoxy)methyl]benzohydrazide](/img/structure/B449825.png)
![N'-[4-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449828.png)
![2-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B449830.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B449832.png)
